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Compound of Interest

Compound Name: 1-Chloroethanol

Cat. No.: B3344066 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of theoretical and experimental spectroscopic data

for 1-chloroethanol. Due to the limited availability of comprehensive, publicly accessible

experimental spectra for 1-chloroethanol, this guide leverages established spectroscopic

principles and data from analogous compounds to present a predicted experimental dataset.

This is contrasted with theoretical data derived from computational chemistry methods.

Introduction to 1-Chloroethanol Spectroscopy
1-Chloroethanol (CH₃CHClOH) is a halogenated alcohol of interest in various chemical and

biological studies. Its spectroscopic characterization is crucial for its identification and for

understanding its chemical behavior. The primary spectroscopic techniques covered in this

guide are Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and

Mass Spectrometry (MS).

Data Presentation
The following tables summarize the predicted experimental and theoretical spectroscopic data

for 1-chloroethanol.

Infrared (IR) Spectroscopy
Table 1: Comparison of Predicted Experimental and Theoretical IR Absorption Bands for 1-
Chloroethanol
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Functional Group Vibration Mode

Predicted
Experimental
Wavenumber
(cm⁻¹)

Theoretical
(Calculated)
Wavenumber
(cm⁻¹)

O-H Stretch (broad) 3550 - 3200
~3600 (monomer),

lower in aggregates

C-H (sp³) Stretch 3000 - 2850 ~2950

C-O Stretch 1100 - 1000 ~1050

C-Cl Stretch 800 - 600 ~700

Note: Theoretical values are often calculated for isolated molecules in the gas phase and may

not fully account for intermolecular interactions present in condensed phases, which can lead

to differences from experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Comparison of Predicted Experimental and Theoretical ¹H NMR Data for 1-
Chloroethanol (in CDCl₃)

Proton
Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Theoretical
(Calculated)
Chemical Shift
(δ, ppm)

-CH(Cl)OH ~5.8 - 6.0 Quartet (q) ~6-7 ~5.9

-CH₃ ~1.7 - 1.9 Doublet (d) ~6-7 ~1.8

-OH
Variable (broad

singlet)
Singlet (s, broad) N/A Variable

Table 3: Comparison of Predicted Experimental and Theoretical ¹³C NMR Data for 1-
Chloroethanol (in CDCl₃)
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Carbon
Predicted Chemical Shift
(δ, ppm)

Theoretical (Calculated)
Chemical Shift (δ, ppm)

-CH(Cl)OH ~80 - 85 ~82

-CH₃ ~25 - 30 ~27

Mass Spectrometry (MS)
Table 4: Comparison of Predicted Experimental and Theoretical Mass Spectrometry

Fragmentation for 1-Chloroethanol

m/z
Predicted Relative
Abundance

Proposed
Fragment Ion

Theoretical
Fragmentation
Pathway

80/82 Moderate
[CH₃CHClOH]⁺

(Molecular Ion)
Electron Ionization

65/67 High [CH₂ClOH]⁺
α-cleavage (loss of

CH₃)

45 High [CH₃CHO]⁺
Rearrangement and

loss of HCl

62 Moderate [C₂H₃Cl]⁺
Dehydration (loss of

H₂O)

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in

characteristic M and M+2 peaks for chlorine-containing fragments.

Experimental and Theoretical Methodologies
Experimental Protocols
Infrared (IR) Spectroscopy:

A liquid sample of 1-chloroethanol would be analyzed as a thin film. A drop of the neat liquid is

placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The plates are
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then mounted in the spectrometer, and the IR spectrum is recorded over the range of 4000-400

cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A small amount of 1-chloroethanol (typically 5-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR)

is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), in an NMR tube. A

small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The

tube is placed in the NMR spectrometer, and the spectra are acquired.

Mass Spectrometry (MS):

For a volatile compound like 1-chloroethanol, the sample is introduced into the mass

spectrometer, often via direct injection or through a gas chromatograph (GC-MS). In the ion

source, the molecules are ionized, typically by electron impact (EI). The resulting ions and

fragment ions are then separated by their mass-to-charge ratio (m/z) and detected.

Theoretical Calculation Methods
IR Spectroscopy:

Theoretical vibrational frequencies are typically calculated using quantum mechanical methods,

such as Density Functional Theory (DFT). The geometry of the 1-chloroethanol molecule is

first optimized, and then a frequency calculation is performed at a specific level of theory (e.g.,

B3LYP) with a chosen basis set (e.g., 6-31G(d)). The output provides the vibrational modes

and their corresponding frequencies.

NMR Spectroscopy:

Theoretical NMR chemical shifts are often calculated using the Gauge-Including Atomic Orbital

(GIAO) method, which is a common approach within DFT. The molecular geometry is first

optimized, and then the magnetic shielding tensors are calculated. These are then referenced

to the shielding tensor of a standard compound (e.g., TMS) calculated at the same level of

theory to obtain the chemical shifts.

Mass Spectrometry:
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Predicting a mass spectrum from first principles is complex. However, likely fragmentation

pathways can be predicted based on the stability of the resulting carbocations and neutral

radicals. The ionization of the molecule is simulated, and the subsequent bond cleavages and

rearrangements are analyzed based on established principles of mass spectral fragmentation,

such as α-cleavage for alcohols and halides.
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This guide presents a foundational comparison between the predicted experimental and

theoretical spectroscopic data for 1-chloroethanol. While a complete experimental dataset is

not readily available, the principles outlined here provide a robust framework for the

spectroscopic analysis of this and similar molecules. The theoretical methods, when used with

appropriate levels of theory and basis sets, can provide valuable insights and predictions that

aid in the interpretation of experimental spectra. For drug development and research

professionals, understanding both the predicted experimental behavior and the theoretical

underpinnings is crucial for the accurate identification and characterization of novel

compounds.

To cite this document: BenchChem. [A Comparative Guide to Theoretical and Experimental
Spectroscopy of 1-Chloroethanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3344066#theoretical-vs-experimental-spectroscopic-
data-for-1-chloroethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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